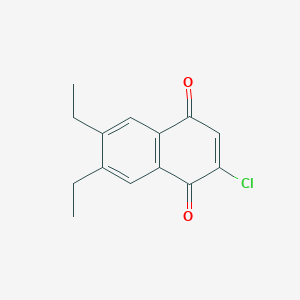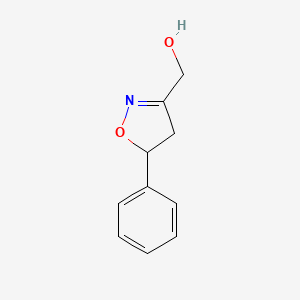
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an isoxazoline ring with a hydroxymethyl group at the 3-position and a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-phenyl-2-isoxazoline.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-5-phenyl-2-isoxazole: Similar structure but with an isoxazole ring.
3-(Hydroxymethyl)-5-phenyl-2-oxazoline: Similar structure but with an oxazoline ring.
3-(Hydroxymethyl)-5-phenyl-2-thiazoline: Similar structure but with a thiazoline ring.
Uniqueness
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,10,12H,6-7H2 |
Clé InChI |
ZMJLEBRQBCXOFI-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
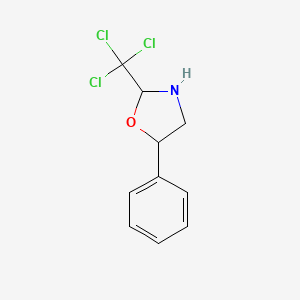
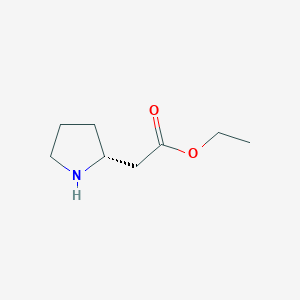
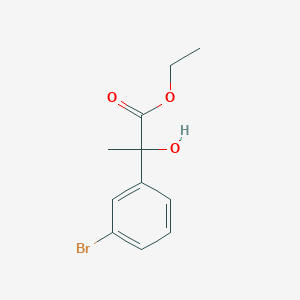

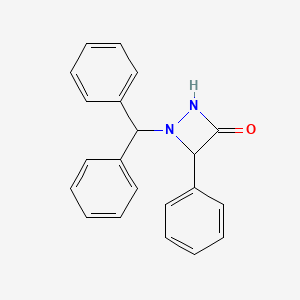

![3-(4-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B8604327.png)

![4-phenyl-6H-furo[2,3-d]pyridazin-7-one](/img/structure/B8604346.png)
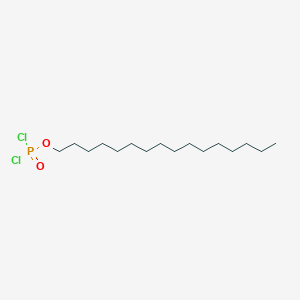
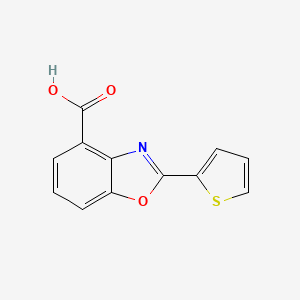
![1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B8604380.png)

